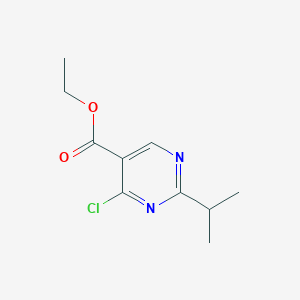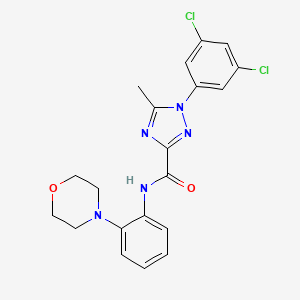
1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholinophenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholinophenyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19Cl2N5O2 and its molecular weight is 432.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- The compound falls into a broader category of 1,2,4-triazole derivatives, known for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities against test strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). These findings suggest a potential application of the compound in developing antimicrobial agents.
Corrosion Inhibition
- Another application is in the field of corrosion science, where similar triazole derivatives have been studied for their efficacy as corrosion inhibitors for metals in acidic media. A study demonstrated that a triazole derivative exhibited up to 99% inhibition efficiency for mild steel corrosion in hydrochloric acid, indicating the potential of such compounds in protecting metals against corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Antitumor Activity
- Triazole derivatives have also shown promise in anticancer research. The synthesis and structural analysis of compounds similar to the one have led to the identification of derivatives with significant antitumor activities against various cancer cell lines, suggesting their utility in the development of new cancer therapies (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
Antileishmanial Activity
- Research into the antiparasitic properties of 1,2,4-triazole derivatives has uncovered compounds with considerable antileishmanial activity, indicating their potential use in treating parasitic infections (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).
Antinociceptive Effects
- In a study focused on the antinociceptive effects of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice, it was found that these compounds exhibit significant antinociceptive activity without affecting motor coordination or causing myorelaxation. This suggests the potential therapeutic applications of triazole derivatives in pain management (Joanna, Talarek, Orzelska, Fidecka, Wujec, & Plech, 2013).
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholin-4-ylphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-13-23-19(25-27(13)16-11-14(21)10-15(22)12-16)20(28)24-17-4-2-3-5-18(17)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCYBBHCKCGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
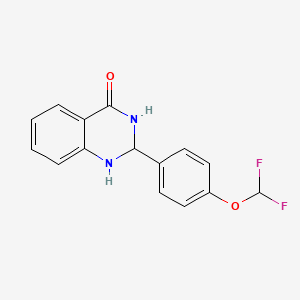
![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)
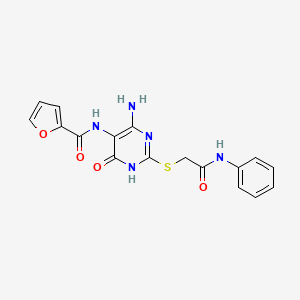
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)
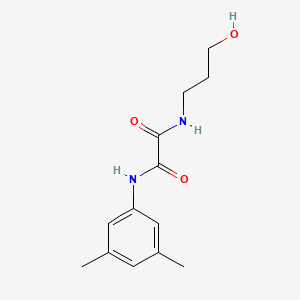
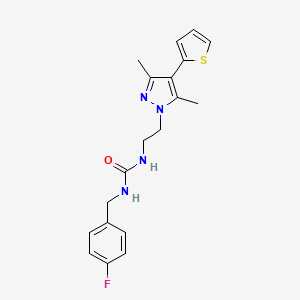
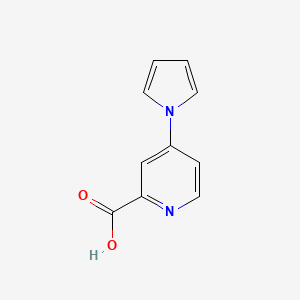
![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)
![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)
![ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2867486.png)
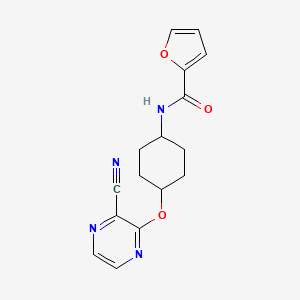
![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)
